molecular formula C13H19NO2 B14844932 4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine

4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine

Cat. No.: B14844932
M. Wt: 221.29 g/mol
InChI Key: DXSMEVJLFRTLBG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an isopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of Substituents: The cyclopropoxy, ethyl, and isopropoxy groups can be introduced through nucleophilic substitution reactions. For example, the ethyl group can be introduced using ethyl bromide in the presence of a base like sodium hydride.

    Cyclopropoxy Group Addition: The cyclopropoxy group can be added using cyclopropyl bromide under basic conditions.

    Isopropoxy Group Addition: The isopropoxy group can be introduced using isopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2-ethyl-5-isopropoxypyridine: Similar structure with different positions of substituents.

    4-Cyclopropoxy-5-ethyl-2-isopropylpyridine: Similar structure with slight variations in substituents.

Uniqueness

4-Cyclopropoxy-5-ethyl-2-isopropoxypyridine is unique due to its specific arrangement of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethyl-2-propan-2-yloxypyridine

InChI

InChI=1S/C13H19NO2/c1-4-10-8-14-13(15-9(2)3)7-12(10)16-11-5-6-11/h7-9,11H,4-6H2,1-3H3

InChI Key

DXSMEVJLFRTLBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1OC2CC2)OC(C)C

Origin of Product

United States

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